Dimethyl 5-[(benzylsulfonyl)amino]benzene-1,3-dicarboxylate
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Overview
Description
Dimethyl 5-[(benzylsulfonyl)amino]benzene-1,3-dicarboxylate is an organic compound with the molecular formula C17H17NO6S This compound is characterized by the presence of a benzene ring substituted with a benzylsulfonylamino group and two ester groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl 5-[(benzylsulfonyl)amino]benzene-1,3-dicarboxylate typically involves the following steps:
Starting Materials: The synthesis begins with 5-amino-1,3-benzenedicarboxylic acid as the primary starting material.
Sulfonylation: The amino group is sulfonylated using benzylsulfonyl chloride in the presence of a base such as triethylamine. This reaction forms the benzylsulfonylamino derivative.
Esterification: The carboxylic acid groups are then esterified using methanol and a catalyst such as sulfuric acid to form the dimethyl ester.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and time.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzylsulfonyl group, leading to the formation of sulfone derivatives.
Reduction: Reduction of the ester groups can yield the corresponding alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, Dimethyl 5-[(benzylsulfonyl)amino]benzene-1,3-dicarboxylate is used as a building block for the synthesis of more complex molecules. Its unique functional groups allow for diverse chemical modifications, making it valuable in organic synthesis.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and protein modifications. Its sulfonyl group is particularly useful in labeling and detecting specific biomolecules.
Medicine
In medicinal chemistry, derivatives of this compound are investigated for their potential therapeutic properties. These derivatives may exhibit anti-inflammatory, antimicrobial, or anticancer activities.
Industry
In the industrial sector, this compound is used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of Dimethyl 5-[(benzylsulfonyl)amino]benzene-1,3-dicarboxylate involves its interaction with specific molecular targets. The benzylsulfonyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. This interaction can affect various biochemical pathways, depending on the target molecule.
Comparison with Similar Compounds
Similar Compounds
- Dimethyl 5-[(methylsulfonyl)amino]benzene-1,3-dicarboxylate
- Dimethyl 5-[(phenylsulfonyl)amino]benzene-1,3-dicarboxylate
- Dimethyl 5-[(p-tolylsulfonyl)amino]benzene-1,3-dicarboxylate
Uniqueness
Dimethyl 5-[(benzylsulfonyl)amino]benzene-1,3-dicarboxylate is unique due to the presence of the benzylsulfonyl group, which imparts distinct chemical reactivity and biological activity compared to its analogs. This uniqueness makes it a valuable compound for specialized applications in research and industry.
Properties
Molecular Formula |
C17H17NO6S |
---|---|
Molecular Weight |
363.4 g/mol |
IUPAC Name |
dimethyl 5-(benzylsulfonylamino)benzene-1,3-dicarboxylate |
InChI |
InChI=1S/C17H17NO6S/c1-23-16(19)13-8-14(17(20)24-2)10-15(9-13)18-25(21,22)11-12-6-4-3-5-7-12/h3-10,18H,11H2,1-2H3 |
InChI Key |
NAVIYXCNXAWVMX-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=CC(=C1)NS(=O)(=O)CC2=CC=CC=C2)C(=O)OC |
Origin of Product |
United States |
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